molecular formula C17H15BrClN3O3 B11563642 4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide

4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide

Cat. No.: B11563642
M. Wt: 424.7 g/mol
InChI Key: LETXDCHSTKZYNN-KEBDBYFISA-N
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Description

3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a bromohydroxyphenyl moiety and a chlorophenyl propanamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)PROPANAMIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-chlorophenylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and hydrazinecarbonyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE
  • 3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHOXYPHENYL)PROPANAMIDE

Uniqueness

Compared to similar compounds, 3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)PROPANAMIDE stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may also confer unique properties that are not observed in its analogs.

Properties

Molecular Formula

C17H15BrClN3O3

Molecular Weight

424.7 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3-chlorophenyl)butanediamide

InChI

InChI=1S/C17H15BrClN3O3/c18-12-4-5-15(23)11(8-12)10-20-22-17(25)7-6-16(24)21-14-3-1-2-13(19)9-14/h1-5,8-10,23H,6-7H2,(H,21,24)(H,22,25)/b20-10+

InChI Key

LETXDCHSTKZYNN-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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